molecular formula C19H20Cl2N2O3 B11275345 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide

Cat. No.: B11275345
M. Wt: 395.3 g/mol
InChI Key: XEEUCWPSKBEKOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide is a complex organic compound known for its diverse applications in various fields of science and industry. This compound features a dichlorophenyl group, an amino group, and an acetamide group, making it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of 2,3-dichloroaniline, which is then reacted with ethyl oxalyl chloride to form an intermediate. This intermediate undergoes further reactions with isopropylphenylamine and acetic anhydride to yield the final product. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(propan-2-yl)phenyl]acetamide
  • 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(methyl)phenyl]acetamide
  • 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethoxy}-N-[4-(ethyl)phenyl]acetamide

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the dichlorophenyl group and the isopropylphenylamine moiety. These features contribute to its distinct chemical reactivity and biological activity compared to similar compounds .

Properties

Molecular Formula

C19H20Cl2N2O3

Molecular Weight

395.3 g/mol

IUPAC Name

2-[2-(2,3-dichloroanilino)-2-oxoethoxy]-N-(4-propan-2-ylphenyl)acetamide

InChI

InChI=1S/C19H20Cl2N2O3/c1-12(2)13-6-8-14(9-7-13)22-17(24)10-26-11-18(25)23-16-5-3-4-15(20)19(16)21/h3-9,12H,10-11H2,1-2H3,(H,22,24)(H,23,25)

InChI Key

XEEUCWPSKBEKOC-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)COCC(=O)NC2=C(C(=CC=C2)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.